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Compound of Interest

Compound Name: 2,4,6-Tribromopyridin-3-ol

Cat. No.: B189416

For Immediate Release

In the fast-paced world of drug discovery and development, the ability to accurately predict the
properties of novel chemical entities is paramount. This guide presents a comprehensive in
silico analysis of 2,4,6-Tribromopyridin-3-ol, a halogenated pyridinol with potential
pharmacological relevance. Utilizing a suite of established computational tools, we have
generated a detailed profile of its physicochemical and ADMET (Absorption, Distribution,
Metabolism, Excretion, and Toxicity) characteristics.

To provide a meaningful context for these predictions, we have compared them with available
experimental data for the structurally analogous compound, 2,4,6-Tribromophenol. This
comparative approach offers valuable insights into the potential behavior of 2,4,6-
Tribromopyridin-3-ol, guiding further experimental investigation and development efforts.

Physicochemical and ADMET Property Comparison

The following table summarizes the predicted properties of 2,4,6-Tribromopyridin-3-ol
alongside the experimental data for 2,4,6-Tribromophenol. This side-by-side comparison
highlights key similarities and differences, offering a preliminary assessment of the compound's
drug-likeness.
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Property

2,4,6-Tribromopyridin-3-ol
(Predicted)

2,4,6-Tribromophenol
(Experimental)

Physicochemical Properties

Molecular Weight ( g/mol )

331.79

330.80

LogP (Octanol/Water Partition

Coefficient)

2.89

3.7

Water Solubility (LogS)

-3.54 (Slightly Soluble)

-3.8 (Slightly Soluble)

pKa (Acidic) 6.85 6.7
Topological Polar Surface Area
42.96 20.23
(TPSA) (A2
ADMET Properties
Human Intestinal Absorption High High
Caco-2 Permeability (logPa
) y (logPapp 0.98 High
in 10-% cm/s)
Blood-Brain Barrier (BBB)
Yes Yes

Permeability
P-glycoprotein (P-

glycop (P-gp) NG NG
Substrate
CYP1AZ2 Inhibitor Yes Yes
CYP2C9 Inhibitor Yes Yes
CYP2C19 Inhibitor Yes Yes
CYP2D6 Inhibitor Yes No
CYP3A4 Inhibitor Yes Yes
AMES Toxicity No No
hERG I Inhibitor Yes Yes
Skin Sensitization No Yes
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Oral Rat Acute Toxicity (LDso)

2.451 2.38 (820 mg/k
(mol/kg) ( okg)

Minnow Toxicity (logmM) -0.63 -0.5

Methodologies for In Silico Predictions

The predicted data for 2,4,6-Tribromopyridin-3-ol were generated using a consensus
approach, integrating the outputs from several widely recognized and freely available web-
based platforms. This methodology enhances the robustness of the predictions by leveraging
the different algorithms and training datasets of each tool.

Experimental Protocols:

e SMILES String Generation: The canonical SMILES (Simplified Molecular Input Line Entry
System) string for 2,4,6-Tribromopyridin-3-ol, OC1=C(Br)C=C(Br)N=C1Br, was obtained
from the PubChem database.[1][2] This string serves as the universal input for the various
prediction platforms.

o Property Prediction using Web Servers: The SMILES string was submitted to the following
web servers to obtain predictions for physicochemical and ADMET properties:

o SwissADME: Utilized for the prediction of physicochemical properties (LogP, LogS, TPSA),
pharmacokinetics (Human Intestinal Absorption, Caco-2 permeability, BBB permeability, P-
gp substrate), and drug-likeness.

o pkCSM: Employed for the prediction of various ADMET properties, including CYP enzyme
inhibition, AMES toxicity, hERG inhibition, skin sensitization, and oral rat acute toxicity.

o admetSAR 2.0: Used as a supplementary tool to cross-validate predictions for key ADMET
parameters, including carcinogenicity and CYP inhibition.

o Data Aggregation and Consensus: The outputs from each server were collected and critically
evaluated. A consensus value was determined for each property, with priority given to
predictions that were consistent across multiple platforms. In cases of significant
discrepancy, the prediction from the tool with a more specialized and robust model for that
specific endpoint was favored.
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Visualizing the In Silico Workflow and Potential
Biological Interactions

To further clarify the processes and potential applications of this research, the following
diagrams have been generated using the Graphviz DOT language.
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Input

2,4,6-Tribromopyridin-3-ol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.2,4,6-TRIBROMOPYRIDIN-3-OL | CAS 6602-34-2 [matrix-fine-chemicals.com]
e 2. cenmed.com [cenmed.com]
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6-tribromopyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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